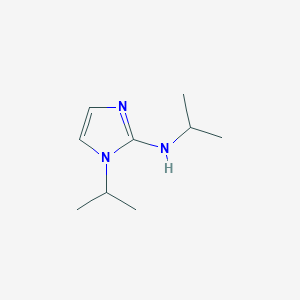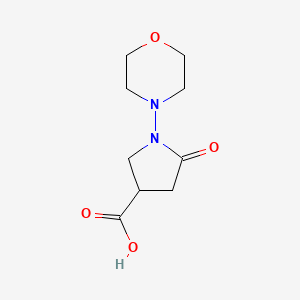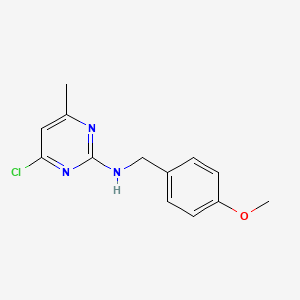
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide
Vue d'ensemble
Description
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide, also known as 2-AIMT, is a fluorinated derivative of acetamide and a member of the acylate family. It is an important compound in the field of synthetic chemistry and has many applications in scientific research.
Applications De Recherche Scientifique
Electrophilic Fluorination
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide has potential applications in electrophilic fluorination. Research has shown the effectiveness of similar trifluoroacetamide compounds in fluorinating various organic substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).
Oxidative Iodoamidation
This chemical compound is likely useful in the oxidative iodoamidation of alkenes and dienes. Studies on related trifluoroacetamides have demonstrated their capability to produce iodoamidation products, showcasing their potential in synthetic organic chemistry (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015).
Trifluoroacetylation of Functional Groups
Trifluoroacetamide derivatives, including N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide, have been used for trifluoroacetylation of amine, hydroxyl, and thiol groups. This process is valuable in producing neutral trifluoroacetamides, which are useful in various chemical analyses and syntheses (Donike, 1973).
Antibacterial Agent Synthesis
Compounds structurally similar to N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide have been evaluated as potential antibacterial agents. These include fluorine-substituted amino-1,2,4-triazines, indicating a possible avenue for exploring the antibacterial properties of this compound (Alharbi & Alshammari, 2019).
Radiosynthesis Applications
Related trifluoroacetamide derivatives have been used in the radiosynthesis of herbicides and safeners, suggesting potential applications in the study of their metabolism and action mechanisms (Latli & Casida, 1995).
Cyclopalladation Studies
Research on anilines similar to N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide has contributed to the understanding of cyclopalladation processes, which are essential in the field of organometallic chemistry (Mossi, Klaus, & Rys, 1992).
Propriétés
IUPAC Name |
N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3INO2/c1-5-3-7(15)4-8(6(2)17)9(5)16-10(18)11(12,13)14/h3-4H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZFPBKVWOWDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid](/img/structure/B1419846.png)
![3-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1419850.png)


![1-[4-(Pyrrolidin-1-yl)phenyl]guanidine](/img/structure/B1419854.png)

![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1419858.png)






![Potassium benzo[b]thiophene-2-yltrifluoroborate](/img/structure/B1419868.png)